
(R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
Overview
Description
(R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H18ClN3O3 and its molecular weight is 299.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.1036691 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
(R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a synthetic compound that features a pyrrolidine ring, a chloropyrimidine moiety, and a tert-butyl ester group. Its unique structure allows for significant biological activity, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H19ClN4O2. The presence of the chloropyrimidine group is particularly noteworthy due to its potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C13H19ClN4O2 |
Molecular Weight | 312.77 g/mol |
Functional Groups | Pyrrolidine, Chloropyrimidine, Tert-butyl ester |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloropyrimidine component is known to modulate biological pathways, potentially leading to inhibition or activation of certain targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Interaction with receptors can influence signaling pathways, affecting cellular responses.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Anticancer Potential
Research has demonstrated that compounds containing pyrimidine rings possess anticancer properties. For example, triazolopyrimidine derivatives have been reported to exhibit antiproliferative effects against multiple cancer cell lines, suggesting that this compound could have similar effects due to its structural features.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited a stronger antimicrobial effect compared to standard antibiotics, particularly against MRSA .
- Anticancer Activity : Research on pyrimidine-based compounds revealed their potential in inducing apoptosis in cancer cells. One study showed that a related compound significantly inhibited the growth of colon cancer cell lines by inducing cell cycle arrest .
- Mechanistic Insights : Investigations into the mechanism of action revealed that chloropyrimidine derivatives could act as enzyme inhibitors or receptor modulators, affecting critical cellular processes such as DNA replication and repair .
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-chloropyrimidin-4-yl)oxypyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-10-4-6-15-11(14)16-10/h4,6,9H,5,7-8H2,1-3H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOBLDDNTYTCMA-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118567 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264036-68-1 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1264036-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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